molecular formula C16H17FN2OS2 B5140875 5-(4-fluorobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 107240-13-1

5-(4-fluorobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5140875
CAS RN: 107240-13-1
M. Wt: 336.5 g/mol
InChI Key: JPZQLPGNIPOVPS-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that it may act by inhibiting the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and by activating antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
5-(4-fluorobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve cognitive function, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-fluorobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its wide range of pharmacological activities. It can be used to study the mechanisms of inflammation, oxidative stress, and cancer growth, among other things. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when working with this compound.

Future Directions

There are many potential future directions for research on 5-(4-fluorobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one. Some possible areas of study include:
- Further exploration of the compound's mechanism of action
- Investigation of its potential therapeutic applications in human diseases, such as cancer and neurodegenerative disorders
- Development of more efficient synthesis methods
- Study of its potential toxicity and safety profile
- Investigation of its potential as a drug candidate for clinical trials.

Synthesis Methods

The synthesis of 5-(4-fluorobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one can be achieved through a multistep process. The first step involves the condensation of 4-fluorobenzaldehyde and thiosemicarbazide to form 4-fluorobenzylidene thiosemicarbazide. This intermediate is then reacted with 1-piperidinemethanamine to form the final product.

Scientific Research Applications

5-(4-fluorobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

properties

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS2/c17-13-6-4-12(5-7-13)10-14-15(20)19(16(21)22-14)11-18-8-2-1-3-9-18/h4-7,10H,1-3,8-9,11H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZQLPGNIPOVPS-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(p-Fluorobenzylidene)-3-(piperidinomethyl)-2-thioxo-4-thiazolidinone

CAS RN

107240-13-1
Record name 4-Thiazolidinone, 5-(p-fluorobenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107240131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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